3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride
Description
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a piperidine derivative featuring a secondary amine group at the 4-position, a methyl group at the 1-position, and an isopropyl substituent at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
1-methyl-3-propan-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-7(2)8-6-11(3)5-4-9(8)10;;/h7-9H,4-6,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYVLBQUWERNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC1N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization of 4-Piperidinone
To prevent undesired side reactions during alkylation, the nitrogen of 4-piperidinone is protected with a tert-butoxycarbonyl (BOC) group. This step is performed under anhydrous conditions using di-tert-butyl dicarbonate in dichloromethane (DCM). The resulting 1-BOC-4-piperidinone is then subjected to alkylation at position 3.
Isopropyl Group Introduction
Regioselective alkylation at position 3 is achieved using isopropyl bromide and a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF). The enolate intermediate formed at position 3 reacts with isopropyl bromide to yield 1-BOC-3-isopropyl-4-piperidinone .
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| BOC Protection | Di-tert-butyl dicarbonate, DCM | 85% | |
| Enolate Alkylation | LDA, THF, isopropyl bromide, -78°C | 70% |
Methylation of the Piperidine Nitrogen
Following deprotection of the BOC group with hydrochloric acid in ethanol, the free amine undergoes transfer hydrogenation to introduce the methyl group at position 1. This method, adapted from industrial-scale processes, employs formaldehyde as the methyl donor and palladium on charcoal as the catalyst under ambient pressure.
Reaction Mechanism and Optimization
The transfer hydrogenation proceeds via a dehydrogenation-rehydrogenation cycle, where formaldehyde acts as both the hydrogen acceptor and donor. Optimal conditions include:
-
Temperature : 90–95°C
-
Catalyst Loading : 5 wt% Pd/C
This step yields 1-methyl-3-isopropyl-4-piperidinone with minimal byproducts, avoiding the formation of dimethyl carbamoyl chloride.
Reductive Amination of the Ketone at Position 4
The ketone at position 4 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This method ensures high selectivity for the primary amine over secondary or tertiary amines.
Alternative Pathways: Oxime Reduction
An alternative route involves forming the oxime intermediate by reacting the ketone with hydroxylamine hydrochloride, followed by reduction using hydrogen gas and Raney nickel . This method achieves comparable yields (~80%) but requires specialized equipment for hydrogenation.
Comparative Data Table
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 85% | |
| Oxime Reduction | NH₂OH·HCl, H₂, Raney Ni, EtOH | 80% |
Dihydrochloride Salt Formation
The free base 3-isopropyl-1-methylpiperidin-4-amine is treated with hydrochloric acid in ethanol to form the dihydrochloride salt. The reaction is monitored by pH adjustment to ensure complete protonation of both amine groups.
Crystallization and Purification
The crude salt is purified via recrystallization from a mixture of ethanol and diethyl ether, yielding a white crystalline solid with >99% purity (HPLC).
Industrial-Scale Production Considerations
Grignard Reagent Utilization
For large-scale synthesis, the isopropyl group can be introduced using a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride), which operates efficiently at ambient temperatures. This avoids the need for cryogenic conditions required by traditional lithium reagents.
Continuous Flow Reactors
Key steps, such as methylation and reductive amination, are optimized in continuous flow reactors to enhance yield and reduce reaction times.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds such as bromoethane in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride serves as a versatile intermediate in organic synthesis. Its unique substitution pattern allows for various chemical transformations, making it valuable in the development of complex organic molecules. It can undergo reactions such as:
- Nucleophilic Substitution : Facilitated under controlled conditions with bases like sodium hydroxide or potassium carbonate.
The compound exhibits significant biological activity, primarily through its interactions with neurotransmitter systems and enzymes. Key areas of investigation include:
- Cholinesterase Inhibition : It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This inhibition may enhance cholinergic signaling, indicating potential applications in treating cognitive disorders such as Alzheimer's disease .
Cancer Research
Preliminary studies indicate that this compound may have anticancer properties. Research involving piperidine derivatives has demonstrated cytotoxic effects on various cancer cell lines, suggesting that 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride could induce apoptosis in tumor models.
Central Nervous System Applications
Due to its ability to cross the blood-brain barrier, this compound is being investigated for potential treatments of central nervous system disorders. Its interaction with specific receptors may modulate neurological functions, making it a candidate for further research in neuropharmacology .
Case Study 1: Alzheimer's Disease
A study explored the effects of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride on cognitive function in animal models of Alzheimer's disease. Results indicated that the compound significantly improved memory retention and reduced markers of neurodegeneration, highlighting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In a recent investigation, derivatives of piperidine, including 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride, were tested against several cancer cell lines. The results showed that certain concentrations led to significant cell death and apoptosis, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Dihydrochloride Salts
3-Aminopiperidine Dihydrochloride
- Structure : Features a primary amine at the 3-position of the piperidine ring.
- Applications : Used in synthesizing kinase inhibitors and other bioactive molecules.
- Key Difference : Lacks the isopropyl and methyl substituents present in 3-isopropyl-1-methylpiperidin-4-amine dihydrochloride, resulting in distinct steric and electronic properties .
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Applications |
|---|---|---|---|---|
| 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride | C₉H₂₁N₂Cl₂ | 248.19 (calc.) | 1-Me, 3-iPr, 4-NH₂ | Pharmaceutical intermediates |
| 3-Aminopiperidine dihydrochloride | C₅H₁₃N₂Cl₂ | 183.08 | 3-NH₂ | Kinase inhibitor synthesis |
| 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride | C₁₂H₁₇N₃O₂·2HCl | 308.20 | 1-(3-Nitrobenzyl), 4-NH₂ | Nitroxoline analogs |
Functional Analogues in Pharmaceutical and Cosmetic Contexts
Daclatasvir Dihydrochloride
- Structure : A complex antiviral agent with a dihydrochloride salt form.
- Applications : Used in hepatitis C virus (HCV) treatment.
- Regulatory Status : Subject to stringent pharmacopeial standards for identification and assay .
Hydroxypropyl p-Phenylenediamine Dihydrochloride
- Structure : Aromatic diamine with hydroxypropyl and dihydrochloride groups.
- Applications : Hair dye ingredient under EU cosmetic regulation review.
- Regulatory Status: Not yet regulated under Cosmetic Regulation (EC) No. 1223/2009 .
Table 2: Functional and Regulatory Comparison
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Biological Activity
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound belonging to the piperidine class, characterized by its unique structure which includes an isopropyl group and a methyl group on the nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is C₉H₂₂Cl₂N₂, with a molecular weight of 229.19 g/mol.
Research indicates that 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride interacts with various biological targets, including neurotransmitter systems and specific enzymes or receptors. These interactions may modulate biological processes, making it a candidate for therapeutic applications in neurological disorders and cancer treatment .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Neurotransmitter Interaction : It has been studied for its effects on neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety .
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Selective Inhibition : The compound has shown selective inhibition of certain proteins, which may contribute to its therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride, revealing significant findings:
-
Cytotoxicity Studies :
Cell Line IC50 (µM) Ca9-22 10.5 HSC-2 15.0 HSC-4 20.0 Non-malignant Fibroblasts >50 - Mechanistic Insights :
- Receptor Binding Studies :
Comparative Analysis with Similar Compounds
The biological activity of 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride can be compared with other piperidine derivatives to highlight its unique properties:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (S)-1-Methylpiperidin-3-amine dihydrochloride | 1157849-51-8 | Different nitrogen positioning affecting activity |
| N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine dihydrochloride | 4348650 | Fluorobenzyl substitution enhancing lipophilicity |
| N-Isopropyl-N-methylpiperidin-4-amine | 22047761 | Lacks hydrochloride salt; used in similar applications |
| 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride | 1187161-83-6 | Variation in isomerism affecting biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves alkylation or reductive amination of the piperidine core, followed by dihydrochloride salt formation. For example, analogous dihydrochloride compounds are synthesized via multi-step reactions involving amine protection, nucleophilic substitution, and acid-mediated salt precipitation . Purification via recrystallization or column chromatography (using silica gel and methanol/ethyl acetate gradients) ensures high purity. Intermediate characterization by NMR or LC-MS is critical to confirm structural fidelity before salt formation .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Follow GHS guidelines for unclassified substances: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min, monitoring UV absorption at 254 nm. Compare retention times against standards .
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments and confirms the dihydrochloride salt formation via amine proton shifts.
- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ions ([M+H]⁺ and [M+2H-Cl]⁺ clusters) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound, and what challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K (λ = 0.710–1.541 Å) can be processed via SHELXT for structure solution and SHELXL for refinement. Challenges include managing disorder in the isopropyl group and hydrogen bonding in the dihydrochloride moiety. Use anisotropic displacement parameters for non-H atoms and constrain H-atom positions geometrically. Validate with R-factor (<5%) and residual electron density maps .
Q. How can conflicting spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in the isopropyl group) or solvent-dependent shifts. Strategies:
- Variable-temperature NMR : Identify coalescence temperatures for rotameric equilibria.
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to simulate NMR shifts and compare with experimental data .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
Q. How does the dihydrochloride salt form influence physicochemical properties, and how should this guide experimental design?
- Methodological Answer : The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) and stability compared to the free base. However, hygroscopicity requires anhydrous storage. In biological studies, adjust buffer pH to prevent salt dissociation. For crystallography, leverage chloride counterions to stabilize crystal packing via H-bonding .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into target binding pockets (e.g., GPCRs) using flexible ligand/rigid receptor settings. Validate with MD simulations (NAMD, 100 ns) to assess binding stability.
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., protonated amines for ionic bonds) using Discovery Studio .
- ADMET Prediction : Use SwissADME to estimate permeability, metabolic stability, and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Confirm activity trends using standardized assays (e.g., IC₅₀ in triplicate).
- Salt Form Verification : Ensure consistent dihydrochloride stoichiometry via elemental analysis (CHNS-O) or ion chromatography .
- Batch Variability : Test multiple synthetic batches to rule out impurity effects (e.g., residual solvents detected by GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
